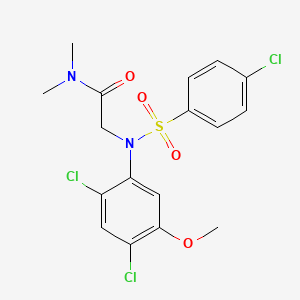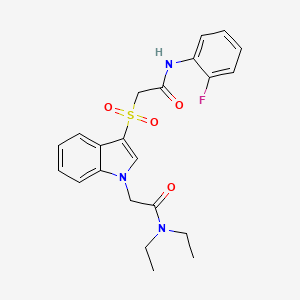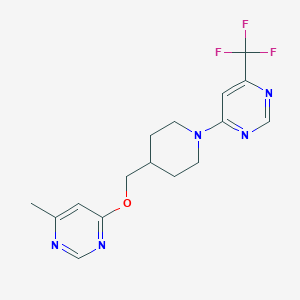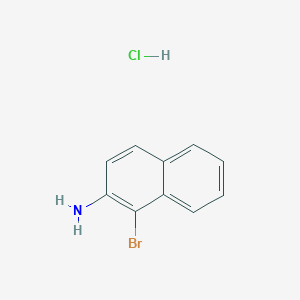
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide” is a complex organic molecule. It contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group, a 2,4-dichloro-5-methoxyphenyl group, and a dimethylacetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, chloro, methoxy, and dimethylacetamide groups would likely have a significant impact on the compound’s overall structure. These groups could influence the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfonyl group could potentially undergo reactions such as sulfonation or desulfonation. The chloro groups might participate in nucleophilic substitution reactions, and the dimethylacetamide group could potentially undergo reactions involving the carbonyl group or the amide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, chloro, methoxy, and dimethylacetamide groups could affect the compound’s solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of similar compounds has been extensively studied, providing insight into their molecular configurations and interactions. For example, research by Gowda et al. (2008) on 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide revealed that the molecule is part of a family of compounds with similar bond parameters and molecular conformations. These findings are crucial for understanding the reactivity and potential applications of such compounds (Gowda, Foro, Nirmala, Sowmya, & Fuess, 2008).
Herbicidal Activity
Derivatives of the compound have been investigated for their herbicidal properties. Li Gong-chun (2011) synthesized derivatives that showed significant herbicidal activity against certain plant species, indicating potential agricultural applications. This demonstrates the chemical's versatility and potential in developing new herbicides (Li Gong-chun, 2011).
Sulfonation Reactions
The compound and its derivatives have been studied in the context of sulfonation reactions, which are critical for synthesizing various organic molecules. Wit, Woldhuis, & Cerfontain (2010) explored the intermediacy of phenyl hydrogen sulfates in sulfonation, highlighting the compound's role in complex chemical reactions and its potential in synthetic organic chemistry (Wit, Woldhuis, & Cerfontain, 2010).
Oxidation Studies
Research into the oxidation of related sulfonamides by Rozentsveig et al. (2001) explored chemical transformations that could be applied to the development of new compounds with potential industrial and pharmaceutical applications (Rozentsveig, Rozentsveig, Levkovskaya, & Mirskova, 2001).
Direcciones Futuras
The study and application of this compound could be a potential area for future research. Its unique structure and functional groups suggest that it could have interesting chemical and physical properties that are worth investigating. Potential areas of study could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and assessing its safety and environmental impact .
Propiedades
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O4S/c1-21(2)17(23)10-22(15-9-16(26-3)14(20)8-13(15)19)27(24,25)12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXDTHBFGOHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2602781.png)

![2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2602784.png)

![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2602790.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B2602793.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2602797.png)
![Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2602798.png)

![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)

